N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide
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Overview
Description
N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the fields of oncology and neurology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide typically involves the reaction of 5,6,7,8-tetrahydroisoquinoline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of N-(5,6,7,8-tetrahydroisoquinolin-8-yl)ethylamine.
Substitution: Formation of N-(5,6,7,8-tetrahydroisoquinolin-8-yl)alkylacetamide.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its potential as an anticancer and neuroprotective agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may modulate neurotransmitter systems, providing neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- N-(8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
- N-(8R)-4-bromo-5,6,7,8-tetrahydro-8-isoquinolinylpropanamide
- 4-aryl-5,6,7,8-tetrahydroisoquinolines
Uniqueness
N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide stands out due to its potent inhibitory effects on DHFR and CDK2, making it a promising candidate for anticancer therapy. Its unique structure also allows for diverse chemical modifications, enhancing its versatility in research and industrial applications .
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydroisoquinolin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-11-4-2-3-9-5-6-12-7-10(9)11/h5-7,11H,2-4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSASIPMOOVYJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCC2=C1C=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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